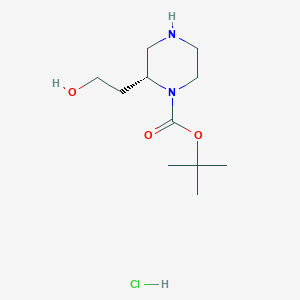

(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

説明

(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O3 and its molecular weight is 266.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS Number: 947275-74-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H23ClN2O3

- Molecular Weight : 266.76 g/mol

- IUPAC Name : tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate; hydrochloride

- Purity : Typically around 95-97% .

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized to exert effects through modulation of neurotransmitter systems, particularly in relation to piperazine derivatives which are known for their activity as receptor ligands.

Biological Activity Overview

Research has indicated that this compound may exhibit various pharmacological properties, including:

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may protect neuronal cells from damage induced by beta-amyloid peptides, which are implicated in Alzheimer's disease .

- Anti-inflammatory Activity : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in astrocytic cultures, indicating potential use in neuroinflammatory conditions .

In Vitro Studies

A significant study evaluated the neuroprotective effects of related compounds on astrocytes exposed to Aβ1-42 peptides. The results showed that treatment with these compounds led to:

- Increased Cell Viability : The presence of the compound improved cell viability in astrocytes subjected to Aβ toxicity.

- Reduction in Cytokine Production : A notable decrease in TNF-alpha levels was observed, suggesting an anti-inflammatory mechanism .

Case Studies

A case study involving the synthesis and characterization of related piperazine derivatives revealed promising results regarding their biological evaluation:

- Inhibition of β-secretase : Some derivatives demonstrated significant inhibitory activity against β-secretase, an enzyme involved in the cleavage of amyloid precursor protein, with IC50 values reported as low as 15.4 nM .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C11H23ClN2O3 |

| Molecular Weight | 266.76 g/mol |

| Purity | 95% - 97% |

| Neuroprotective Activity | Yes |

| Anti-inflammatory Activity | Yes |

| β-secretase Inhibition (IC50) | 15.4 nM |

科学的研究の応用

Medicinal Chemistry

(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is primarily investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects. Studies have shown that compounds similar to (R)-tert-butyl piperazines can influence serotonin and norepinephrine pathways, which are crucial in mood regulation .

Neuropharmacology

The compound's piperazine structure is significant in neuropharmacology, where it may serve as a scaffold for developing drugs targeting psychiatric disorders.

- Case Study : A study demonstrated that modifications of piperazine derivatives could lead to compounds with enhanced binding affinity for serotonin receptors, potentially leading to new treatments for anxiety and depression .

Synthesis of Bioactive Molecules

This compound can be utilized in the synthesis of more complex bioactive molecules.

- Synthetic Pathways : Researchers have explored synthetic routes involving this compound to create derivatives with improved biological activity. For instance, the incorporation of various substituents on the piperazine ring has led to compounds with enhanced selectivity for specific receptors .

Data Tables

Case Study 1: Antidepressant Properties

A study published in Journal of Medicinal Chemistry explored the antidepressant properties of various piperazine derivatives, including this compound. The results indicated significant activity in rodent models of depression, suggesting potential for further development into therapeutic agents .

Case Study 2: Synthesis and Optimization

Another research effort focused on optimizing the synthesis of analogs derived from (R)-tert-butyl piperazines. The study highlighted how structural modifications could enhance pharmacokinetic properties, leading to compounds with better absorption and bioavailability .

化学反応の分析

Nucleophilic Substitution Reactions

The tertiary amine and hydroxyl groups enable nucleophilic substitutions. In one protocol, the hydroxyl group undergoes sulfonylation with 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride in THF using triethylamine as a base, yielding sulfonylated derivatives (85% yield) .

Key Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Sulfonyl chloride + Et3N | THF | 20°C | 20 min | 85% |

Reduction Reactions

The hydroxyl group can be reduced to improve lipophilicity. Lithium aluminum hydride (LiAlH4) in THF at -40°C to 20°C selectively reduces ester functionalities, achieving near-quantitative yields :

Reduction Protocol :

| Reagent | Solvent | Temperature Range | Time | Yield |

|---|---|---|---|---|

| LiAlH4 (1M) | THF | -40°C → 20°C | 1 h | >100% |

Post-reduction, the product [(2R)-1-methylpiperazin-2-yl]methanol is isolated after quenching with water/NaOH .

Acylation and Sulfonylation

The piperazine nitrogen participates in acylation. For example, reductive amination with sodium triacetoxyborohydride (STAB) in dichloromethane forms secondary amines (e.g., coupling with aryl aldehydes) :

Reductive Amination Example :

| Substrate | Reagent | Solvent | Time | Yield |

|---|---|---|---|---|

| Aryl aldehyde + STAB | Dichloromethane | 16 h | 16 h | 230 mg |

Deprotection of tert-Butyl Carboxylate Group

Acid-mediated deprotection removes the tert-butyloxycarbonyl (Boc) group. Hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane are standard methods, yielding the free piperazine hydrochloride salt .

Deprotection Conditions :

| Acid | Solvent | Temperature | Outcome |

|---|---|---|---|

| HCl (gaseous) | Dioxane | 0°C → RT | Free amine hydrochloride salt |

Reductive Amination and Alkylation

The primary amine reacts with carbonyl compounds via reductive amination. For instance, coupling with 4-nitrophenyl derivatives using DIPEA in DMSO at 140°C forms aryl-substituted piperazines :

Alkylation Example :

| Substrate | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | DIPEA | DMSO | 140°C | 24 h | Not quantified |

Stereochemical Considerations

The (R)-configuration influences regioselectivity in asymmetric syntheses. For example, chiral resolution during nucleophilic substitutions ensures retention of configuration, critical for bioactive molecule synthesis .

Stability and Side Reactions

-

Hydrolysis : The Boc group is stable under basic conditions but hydrolyzes in strong acids.

-

Oxidation : The hydroxyl group may oxidize to a ketone under harsh conditions (e.g., CrO3).

特性

IUPAC Name |

tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14;/h9,12,14H,4-8H2,1-3H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAAIADIADPGMB-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704270 | |

| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947275-74-3 | |

| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。